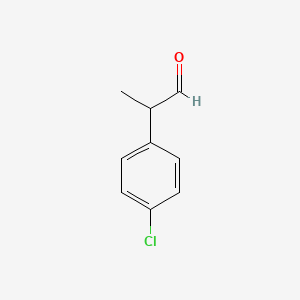

2-(4-Chlorophenyl)propanal

Description

2-(4-Chlorophenyl)propanal is an aromatic aldehyde characterized by a 4-chlorophenyl group attached to a propanal backbone. It is synthesized enzymatically via aldolase-catalyzed reactions, achieving a high yield of 75% under optimized conditions . The aldehyde functional group at the α-position makes it reactive in nucleophilic additions and condensation reactions, which are critical in synthesizing chiral intermediates for pharmaceuticals and agrochemicals.

Properties

IUPAC Name |

2-(4-chlorophenyl)propanal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO/c1-7(6-11)8-2-4-9(10)5-3-8/h2-7H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZJGYKZZJQQIEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C=O)C1=CC=C(C=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30343058 | |

| Record name | 2-(4-Chlorophenyl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38042-10-3 | |

| Record name | 2-(4-Chlorophenyl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30343058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-(4-Chlorophenyl)propanal can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 4-chlorobenzene with propionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of impurities and optimizing the overall efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-(4-Chlorophenyl)propanal undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form 2-(4-Chlorophenyl)propanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to 2-(4-Chlorophenyl)propanol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, leading to the formation of derivatives with different substituents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: 2-(4-Chlorophenyl)propanoic acid.

Reduction: 2-(4-Chlorophenyl)propanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(4-Chlorophenyl)propanal has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.

Medicine: It is investigated for its potential therapeutic properties and as a building block in drug development.

Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)propanal involves its interaction with various molecular targets. In biochemical contexts, it may act as an inhibitor or substrate for specific enzymes, affecting metabolic pathways. The exact mechanism depends on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Data Tables

Notes on Ambiguities and Limitations

- Naming Conflicts: Compounds like "2-(4-chlorophenyl)-2-hydroxypropanal" (aldehyde) and "2-(4-chlorophenyl)-2-hydroxypropanoic acid" (carboxylic acid) have nearly identical names but distinct functional groups .

- Synthesis Variability : Hydrazone derivatives (e.g., CAS 338400-26-3) require specialized conditions, unlike enzymatic routes for aldehydes .

Biological Activity

2-(4-Chlorophenyl)propanal, also known as 4-chlorobenzylacetaldehyde, is a compound of interest in various fields, particularly in medicinal chemistry and pharmacology. Its structure features a chlorinated aromatic ring, which is known to influence biological activity through interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The chemical formula for this compound is C10H11ClO, and it has a molecular weight of 182.65 g/mol. The presence of the chlorophenyl group enhances its lipophilicity, which may affect its absorption and distribution in biological systems.

This compound exhibits several biological activities, primarily due to its ability to interact with various enzymes and receptors:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, leading to altered biochemical processes. For instance, it has been suggested that similar compounds can inhibit enzymes related to microbial cell wall synthesis, resulting in antimicrobial effects.

- Receptor Interaction : Preliminary studies indicate potential interactions with neurotransmitter systems. The compound's structure suggests that it may influence adrenergic receptors, which could modulate cardiovascular responses and pain perception.

Antimicrobial Activity

Research indicates that compounds structurally related to this compound possess significant antimicrobial properties. A study highlighted the potential of chlorinated phenyl compounds in inhibiting bacterial growth, suggesting that this compound may exhibit similar effects.

Anticancer Potential

A patent describes the use of this compound in treating acute myeloid leukemia (AML). The compound is part of a formulation that shows effectiveness against solid tumors and blood-borne cancers when used in combination with other therapies . This highlights its potential role in cancer treatment regimens.

Study on Antimicrobial Properties

In a controlled study examining various chlorinated phenyl compounds, this compound was tested against several bacterial strains. The results demonstrated significant inhibition of growth for Gram-positive bacteria, suggesting its potential as an antimicrobial agent.

Cancer Treatment Research

A clinical trial involving patients with AML investigated the efficacy of a formulation containing this compound. Results indicated improved patient outcomes when combined with standard chemotherapy treatments. The study emphasized the importance of further research into combination therapies for enhanced anticancer efficacy .

Data Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.